molecular formula C16H26ClN5O5 B12713435 [(3S,3aR,6S,6aS)-3-[4-(3-imidazol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride CAS No. 134185-36-7

[(3S,3aR,6S,6aS)-3-[4-(3-imidazol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride

Cat. No.: B12713435
CAS No.: 134185-36-7
M. Wt: 403.9 g/mol
InChI Key: BZCJRBCBBQURIM-BTXUNPJVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3S,3aR,6S,6aS)-3-[4-(3-imidazol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperazine ring, and a furofuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,3aR,6S,6aS)-3-[4-(3-imidazol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride typically involves multi-step organic synthesis. The process may start with the preparation of the imidazole and piperazine intermediates, followed by their coupling under specific conditions to form the desired compound. Key steps may include:

    Formation of the imidazole ring: This can be achieved through cyclization reactions involving precursors such as glyoxal and ammonia.

    Synthesis of the piperazine ring: This may involve the reaction of ethylenediamine with dihaloalkanes.

    Coupling reactions: The imidazole and piperazine intermediates are coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

    Nitration and hydrochloride formation: The final steps involve nitration of the compound and conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and safety. This may include:

    Batch or continuous flow synthesis: Depending on the scale, batch reactors or continuous flow systems may be used.

    Purification techniques: Methods such as crystallization, chromatography, and recrystallization are employed to obtain high-purity product.

    Quality control: Analytical techniques like HPLC, NMR, and mass spectrometry are used to ensure the compound meets required specifications.

Chemical Reactions Analysis

Types of Reactions

[(3S,3aR,6S,6aS)-3-[4-(3-imidazol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling agents: EDC, DCC for amide bond formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, [(3S,3aR,6S,6aS)-3-[4-(3-imidazol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its imidazole and piperazine rings are known to interact with various biological targets.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [(3S,3aR,6S,6aS)-3-[4-(3-imidazol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The imidazole ring can act as a ligand for metal ions, while the piperazine ring may interact with various receptors in the body. The nitrate group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • [(3S,3aR,6S,6aS)-3-[4-(3-imidazol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] chloride
  • [(3S,3aR,6S,6aS)-3-[4-(3-imidazol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] sulfate

Uniqueness

The uniqueness of [(3S,3aR,6S,6aS)-3-[4-(3-imidazol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

134185-36-7

Molecular Formula

C16H26ClN5O5

Molecular Weight

403.9 g/mol

IUPAC Name

[(3S,3aR,6S,6aS)-3-[4-(3-imidazol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride

InChI

InChI=1S/C16H25N5O5.ClH/c22-21(23)26-14-11-25-15-13(10-24-16(14)15)20-8-6-18(7-9-20)3-1-4-19-5-2-17-12-19;/h2,5,12-16H,1,3-4,6-11H2;1H/t13-,14-,15+,16+;/m0./s1

InChI Key

BZCJRBCBBQURIM-BTXUNPJVSA-N

Isomeric SMILES

C1CN(CCN1CCCN2C=CN=C2)[C@H]3CO[C@H]4[C@@H]3OC[C@@H]4O[N+](=O)[O-].Cl

Canonical SMILES

C1CN(CCN1CCCN2C=CN=C2)C3COC4C3OCC4O[N+](=O)[O-].Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.